2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Overview
Description
2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often involve the use of ethanol as a solvent and recrystallization for purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more efficient and cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of Aurora kinase A (AURKA), a protein involved in cell cycle regulation . This inhibition leads to the accumulation of cells in the G2/M phase and induces apoptosis through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl phenol: This compound also inhibits AURKA and has similar anticancer properties.
2-Aminopyrimidine derivatives: These compounds have shown various biological activities, including antitrypanosomal and antiplasmodial effects.
Uniqueness
2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and ethoxy groups contribute to its solubility and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-12-8-9-14(16(23)10-12)18-15(11-21-19(20)22-18)13-6-4-5-7-17(13)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQKHLWJIQQKDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327922 | |
Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850243-63-9 | |
Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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